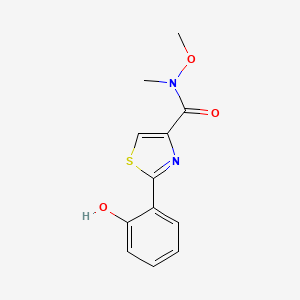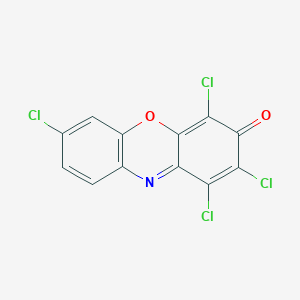![molecular formula C12H14BrNO5 B14217176 N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine CAS No. 820219-26-9](/img/structure/B14217176.png)
N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a bromo group and two methoxy groups attached to a phenyl ring, which is further connected to an acetyl group and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxyphenylacetic acid, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-2,5-dimethoxyphenylacetic acid.
Acetylation: The brominated product is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form 4-bromo-2,5-dimethoxyphenylacetyl chloride.
Coupling with Glycine: The final step involves coupling the acetyl chloride with glycine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted phenylacetylglycine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2,5-dimethoxyphenethylamine
- 2,5-Dimethoxy-4-bromophenethylamine
- 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine
Uniqueness
N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine is unique due to its specific structural features, including the presence of both an acetyl group and glycine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
820219-26-9 |
|---|---|
Molekularformel |
C12H14BrNO5 |
Molekulargewicht |
332.15 g/mol |
IUPAC-Name |
2-[[2-(4-bromo-2,5-dimethoxyphenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H14BrNO5/c1-18-9-5-8(13)10(19-2)3-7(9)4-11(15)14-6-12(16)17/h3,5H,4,6H2,1-2H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
IVYCLSFQKOTVSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CC(=O)NCC(=O)O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
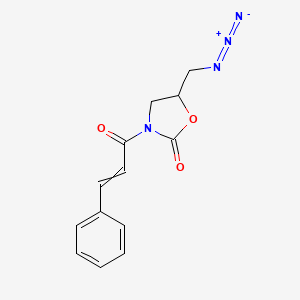
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)


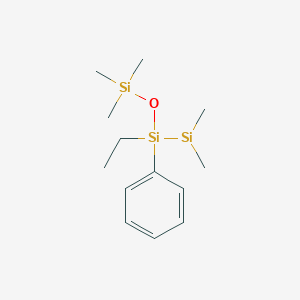
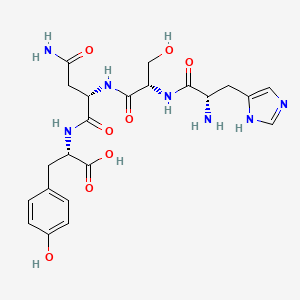
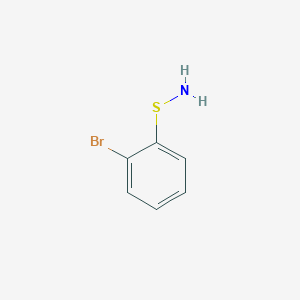
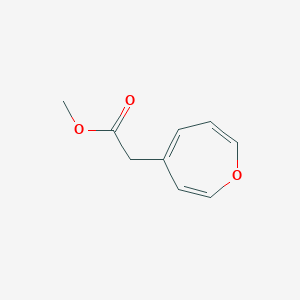
![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)
